Methyl 4-(4-((4-fluorophenyl)sulfonyl)piperidine-1-carbonyl)benzoate
Description
Methyl 4-(4-((4-fluorophenyl)sulfonyl)piperidine-1-carbonyl)benzoate is a synthetic organic compound characterized by a piperidine core linked to a 4-fluorophenyl sulfonyl group and a methyl benzoate moiety. Its structure combines a sulfonyl electron-withdrawing group, a fluorinated aromatic ring, and an ester functional group, which may confer unique physicochemical and biological properties. This article compares its features with related compounds, emphasizing structural motifs, synthesis, and properties.
Properties
IUPAC Name |
methyl 4-[4-(4-fluorophenyl)sulfonylpiperidine-1-carbonyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO5S/c1-27-20(24)15-4-2-14(3-5-15)19(23)22-12-10-18(11-13-22)28(25,26)17-8-6-16(21)7-9-17/h2-9,18H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXGQCRKHTYZHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(4-((4-fluorophenyl)sulfonyl)piperidine-1-carbonyl)benzoate is a complex organic compound belonging to the piperidine derivatives class. This compound has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is C18H19FN2O4S, with a molecular weight of approximately 378.4 g/mol. The compound features a piperidine ring, a sulfonyl group, and a benzoate moiety, contributing to its diverse reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H19FN2O4S |
| Molecular Weight | 378.4 g/mol |
| CAS Number | 1797686-82-8 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The sulfonyl group enhances solubility and bioavailability, making it an effective candidate for pharmacological applications.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors suggests potential applications in neuropharmacology.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antidepressant Effects : Similar compounds have shown promise in treating anxiety and depression by modulating neurotransmitter systems.
- Anticancer Activity : Preliminary studies suggest that piperidine derivatives can exhibit cytotoxic effects on cancer cell lines.
- Anti-inflammatory Properties : The compound may reduce inflammation through inhibition of pro-inflammatory cytokines.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Study on Neuropharmacological Effects : A study investigating the effects of similar piperidine derivatives on serotonin receptors indicated potential antidepressant properties (source needed).
- Cytotoxicity Evaluation : Research conducted on structurally similar sulfonamide compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting that this compound may exhibit similar properties (source needed).
Comparative Analysis with Similar Compounds
To better understand the unique aspects of this compound, it is essential to compare it with other related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 4-(piperidine-1-carbonyl)benzoate | Piperidine ring, carbonyl group | Simpler structure, less functional diversity |
| Methyl 3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}-4-[piperazine]benzoate | Contains nitrophenyl instead of fluorophenyl | Different electronic properties due to nitro group |
| Methyl 3-(pyridin-1-carbonyl)-piperidine | Pyridin substitution | Variation in heterocyclic component affects activity |
Comparison with Similar Compounds
Key Differences :
- Core Heterocycle : The target compound uses a six-membered piperidine ring, whereas analogs like C4 and 6i () employ piperazine (seven-membered with two nitrogen atoms), altering electronic and steric profiles.
- Functional Groups: The target’s sulfonyl group contrasts with C4’s quinoline-carbonyl (planar aromatic system) and 6i’s sulfamoyl group (hydrogen-bonding capable).
Insights :
- Crystallization : Ethyl acetate is a preferred solvent for isolating solids, as seen in C4.
- Spectroscopy : ¹H NMR and HRMS are standard for confirming molecular structures, while ¹⁹F NMR (used in 6i) is critical for fluorinated analogs.
- Melting Points : The high melting point of 6i (230°C) suggests strong intermolecular forces (e.g., hydrogen bonding via sulfamoyl groups), absent in the target compound.
Physical and Chemical Properties
Structural differences significantly influence properties:
EWG : Electron-withdrawing group.
Research Findings and Data Analysis
- Piperidine vs.
- Biological Implications: While the target’s sulfonyl group may improve metabolic stability, C4’s quinoline moiety could enhance interaction with hydrophobic enzyme pockets. Sulfamoyl derivatives like 6i are often associated with enzyme inhibition (e.g., carbonic anhydrase).
- Industrial Applications : Methyl benzoate derivatives in pesticides () highlight the ester group’s versatility, though the target’s lack of heteroaromatic systems (e.g., pyrimidine in ) may limit pesticidal utility.
Q & A
Q. Basic (Characterization)
- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are essential for confirming substituent positions and detecting fluorophenyl groups. For example, ¹⁹F NMR can resolve sulfonyl-linked fluorine environments .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for sulfonyl and carbonyl functionalities .
- Elemental Analysis : Matches calculated and experimental C/H/N/S percentages to confirm purity .
How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
Q. Advanced (Structural Analysis)
- SHELX Software : Use SHELXL for refining crystal structures, particularly for analyzing piperidine ring puckering and sulfonyl group geometry. The software’s robustness in handling high-resolution data ensures accurate bond-length and angle calculations .
- Hydrogen Bonding Networks : Crystallographic studies (e.g., P21 space group) reveal intermolecular interactions, such as N–H⋯O and C–H⋯F contacts, which stabilize the crystal lattice and inform solubility properties .
- Puckering Coordinates : Apply Cremer-Pople parameters to quantify non-planar distortions in the piperidine ring, which may influence biological activity .
What strategies are recommended for studying structure-activity relationships (SAR) of this compound in enzyme inhibition?
Q. Advanced (Pharmacological Applications)
- Targeted Modifications : Systematically vary the fluorophenyl, sulfonyl, or benzoate groups to assess their roles in binding. For example, replacing the 4-fluorophenyl group with other halogens could alter hydrophobic interactions .
- In Vitro Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to enzymes like kinases or proteases. Dose-response curves (IC₅₀ values) quantify inhibitory potency .
- Computational Docking : Employ molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and identify key residues in enzyme active sites .
How should researchers address contradictions in spectral data during structural elucidation?
Q. Advanced (Data Analysis)
- Cross-Validation : Combine NMR, HRMS, and X-ray crystallography to resolve discrepancies. For instance, crystallography can confirm spatial arrangements that NMR alone might misassign .
- Isotopic Labeling : Introduce deuterated analogs to simplify overlapping signals in ¹H NMR spectra, particularly for methylene protons in the piperidine ring .
- DFT Calculations : Compare experimental NMR chemical shifts with density functional theory (DFT)-predicted values to validate proposed conformers .
What computational methods are effective for predicting the reactivity of the sulfonyl-piperidine moiety?
Q. Advanced (Reactivity Studies)
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. For example, the sulfonyl group’s electron-withdrawing nature may activate adjacent carbonyls for attack .
- Transition State Modeling : Use Gaussian or ORCA software to model reaction pathways (e.g., SN2 displacements at the piperidine nitrogen) and identify rate-limiting steps .
- Solvent Effects : Apply COSMO-RS theory to simulate how polar aprotic solvents (e.g., DMF) stabilize intermediates during sulfonylation reactions .
What are the key considerations for designing stability studies of this compound under physiological conditions?
Q. Advanced (Preclinical Development)
- pH-Dependent Degradation : Assess hydrolysis of the ester and sulfonyl groups in buffers mimicking blood (pH 7.4) and lysosomal compartments (pH 5.0). LC-MS can track degradation products .
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and identify polymorphic transitions that affect shelf life .
- Metabolic Profiling : Incubate with liver microsomes to identify cytochrome P450-mediated oxidation sites, such as the fluorophenyl ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
